molecular formula C11H20N4 B1488828 3-Azido-1-cyclooctylazetidine CAS No. 2098012-54-3

3-Azido-1-cyclooctylazetidine

Cat. No. B1488828
CAS RN: 2098012-54-3
M. Wt: 208.3 g/mol
InChI Key: RFKOIRPMPSHQKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines and similar compounds has been a topic of research for many years. For instance, the systematic thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) have been investigated . The Cu-catalyzed azide-alkyne-thiol reaction forms thiotriazoles as the major byproduct under widely used bio-orthogonal protein labeling “click” conditions .


Chemical Reactions Analysis

The chemical reactions involving azetidines are driven by a considerable ring strain. The Cu-catalyzed azide-alkyne-thiol reaction forms thiotriazoles as the major byproduct under widely used bio-orthogonal protein labeling “click” conditions .

Scientific Research Applications

Antiviral Applications

3-Azido-1-cyclooctylazetidine, known as zidovudine or AZT, is primarily recognized for its antiviral applications, particularly in the treatment of HIV. Research indicates that zidovudine enhances HIV-specific cytotoxic T lymphocyte responses, contributing to the stimulation of the HIV-specific CTL response, thereby delaying the onset of disease in HIV-infected patients (Dadaglio et al., 1992). Furthermore, zidovudine has been studied for its incorporation into DNA, highlighting concerns about potential mutagenic events, especially when used during gestation (Olivero et al., 2000).

Pharmacokinetic Studies

Pharmacokinetic studies have shed light on the distribution and metabolism of zidovudine. For example, investigations into its plasma and cerebrospinal fluid pharmacokinetics demonstrate its potential application for treating patients with AIDS and related diseases, due to its ability to penetrate the central nervous system and maintain therapeutic drug levels (Klecker et al., 1987).

Oncological Applications

Zidovudine has also been explored for its potential in oncology. For instance, its combination with methotrexate (MTX) has been investigated for treating HIV-related non-Hodgkin lymphomas, showing significant antineoplastic activity and tolerability (Tosi et al., 1995). Additionally, research on the glucuronidation of zidovudine, the major pathway for its metabolism, suggests significant differences between its metabolism in humans compared to laboratory mammals, an important consideration in the context of its pharmacological safety and efficacy (Resetár & Spector, 1989).

Hematological Applications

In hematology, 5-azacytidine, a related compound, has been used to activate repressed genes and increase hemoglobin-F production in cases like beta-thalassemia, providing a new approach to treatment (Ley et al., 1982).

Safety and Hazards

Azides, including 3-Azido-1-cyclooctylazetidine, are highly reactive and can be potentially explosive and shock sensitive under certain conditions . They require precaution during preparation, storage, handling, and disposal .

Future Directions

The future directions in the research of azetidines and similar compounds involve the development of new synthesis methods, exploration of their reactivity, and application in various fields . The introduction of different explosophoric groups in one molecular framework has been applied as a promising strategy for the development of energetic materials with unique properties .

properties

IUPAC Name

3-azido-1-cyclooctylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c12-14-13-10-8-15(9-10)11-6-4-2-1-3-5-7-11/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKOIRPMPSHQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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